Beclomethasone dipropionate (BDP) is a synthetic glucocorticoid, classified as an inhaled corticosteroid (ICS) [, ]. It plays a crucial role in scientific research due to its anti-inflammatory and immunosuppressive properties, making it valuable for studying inflammatory responses and immune system modulation.
2-Bromo-beclomethasone dipropionate is a synthetic corticosteroid derived from beclomethasone dipropionate, which is widely recognized for its potent anti-inflammatory properties. This compound is primarily utilized in the treatment of chronic inflammatory conditions such as asthma and allergic rhinitis. It functions by modulating the immune response and reducing inflammation in the airways. The compound's structure includes a bromine atom substitution, which enhances its pharmacological profile compared to its parent compound, beclomethasone dipropionate.
2-Bromo-beclomethasone dipropionate can be synthesized through various chemical reactions involving beclomethasone dipropionate as a starting material. The synthesis typically involves bromination processes that introduce the bromine atom at the second position of the beclomethasone structure.
This compound falls under the category of corticosteroids, specifically glucocorticoids, which are known for their anti-inflammatory and immunosuppressive effects. It is classified as a small molecule drug and has been investigated for its therapeutic applications in respiratory diseases.
The synthesis of 2-bromo-beclomethasone dipropionate generally involves the following steps:
The molecular formula for 2-bromo-beclomethasone dipropionate is . The compound features:
The primary reaction involving 2-bromo-beclomethasone dipropionate is its interaction with glucocorticoid receptors, where it binds and activates these receptors to exert its anti-inflammatory effects. Additionally, it can undergo hydrolysis in biological systems to release active metabolites.
2-Bromo-beclomethasone dipropionate exerts its effects primarily through:
Studies have shown that this compound can significantly reduce airway hyper-reactivity and improve lung function in asthmatic patients by decreasing eosinophilic infiltration in lung tissues.
2-Bromo-beclomethasone dipropionate has several scientific uses:
2-Bromo-beclomethasone dipropionate is systematically named as:(8S,9R,10S,11S,13S,14S,16S,17R)-2-Bromo-9α-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[2-(propionyloxy)acetyl]-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[α]phenanthren-17-yl propionate [1] [4]. This nomenclature defines:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1204582-47-7 |
| Molecular Formula | C₂₈H₃₆BrClO₇ |
| Molecular Weight | 599.95 g/mol |
| InChI | InChI=1S/C28H36BrClO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-18-17-9-8-16-11-20(31)19(29)12-25(16,4)27(17,30)21(32)13-26(18,28)5/h11-12,15,17-18,21,32H,6-10,13-14H2,1-5H3/t15-,17-,18-,21-,25-,26-,27-,28-/m0/s1 |
| SMILES | CCC(=O)OCC(=O)[C@]1(C@H[C@@]3(C)CC4=CC(=O)C(=C[C@]43C)Br)OC(=O)CC |
X-ray diffraction reveals that 2-bromo-beclomethasone dipropionate crystallizes in a monoclinic P2₁ space group with near-orthorhombic symmetry (β = 90.106°). Key features include [1] [4]:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Temperature | 140 K |
| a, b, c (Å) | 12.0999, 13.8673, 16.7971 |
| β (°) | 90.106 |
| V (ų) | 2818.4 |
| R factor | 0.046 |
| Twinning ratio | 60:40 |
2-Bromo-beclomethasone dipropionate is primarily isolated as a process impurity during beclomethasone dipropionate synthesis. Key steps involve [1] [4]:
This compound is formally designated Beclomethasone Dipropionate EP Impurity N in pharmacopeial standards. Its formation is attributed to [2] [4] [5]:
| Impurity Designation | Chemical Identity | CAS No. |
|---|---|---|
| Impurity A | Beclomethasone 21-propionate | 69224-79-9 |
| Impurity D | 9-Deschloro-9-bromo derivative | 52092-14-5 |
| Impurity N | 2-Bromo-beclomethasone dipropionate | 1204582-47-7 |
| Impurity F | 6α-Bromo-beclomethasone dipropionate | 887130-69-0 |
CAS No.: 110-22-5
CAS No.: 1319-31-9
CAS No.:
CAS No.: 1361-51-9
CAS No.: 29578-05-0